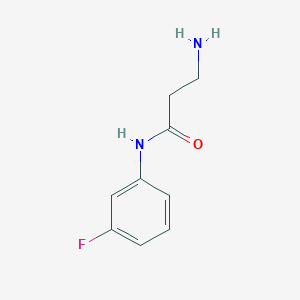

3-amino-N-(3-fluorophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(3-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4-5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFNMFRFAYNSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to N-Substituted Propanamides

The creation of N-substituted propanamides, such as 3-amino-N-(3-fluorophenyl)propanamide, hinges on two key chemical events: the formation of the amide linkage and the incorporation of the specific N-substituent, in this case, the 3-fluorophenyl group.

Amide Bond Formation Strategies

The amide bond is a cornerstone of organic and medicinal chemistry, and numerous methods have been developed for its construction. researchgate.net These strategies typically involve the reaction of a carboxylic acid or its derivative with an amine.

Direct Condensation: The most straightforward approach is the direct reaction between a carboxylic acid and an amine to form an amide and water. However, this reaction often requires high temperatures, which can be incompatible with sensitive functional groups. libretexts.org

Activation with Coupling Reagents: To circumvent the harsh conditions of direct condensation, various coupling reagents are employed. masterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions. researchgate.netmasterorganicchemistry.com This method is widely used in peptide synthesis due to its efficiency and neutral pH conditions. masterorganicchemistry.com

Conversion to Acyl Halides: A highly reactive carboxylic acid derivative, the acyl chloride, can be formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comlibretexts.org The resulting acyl chloride readily reacts with an amine in a nucleophilic acyl substitution reaction to yield the amide with high efficiency. libretexts.orgyoutube.com This method is robust but may not be suitable for substrates with acid-sensitive functional groups.

Reaction with Anhydrides: Acid anhydrides can also react with amines to form amides. This method is another effective pathway for creating the amide linkage. libretexts.org

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Condensation | Carboxylic Acid + Amine | High Temperature | Atom economical | Harsh conditions, limited substrate scope |

| Coupling Reagents (e.g., DCC, EDC) | Carboxylic Acid + Amine + Coupling Agent | Mild, often room temperature | High yields, compatible with sensitive groups | Stoichiometric byproducts can complicate purification |

| Acyl Halide Pathway | Acyl Halide + Amine | Often low temperature, requires a base | Highly reactive, high yields | Requires prior synthesis of acyl halide, harsh reagents |

| Acid Anhydride Pathway | Acid Anhydride + Amine | Mild to moderate heating | Good yields | One equivalent of carboxylic acid is lost as a byproduct |

Installation of the 3-Fluorophenyl Moiety

Incorporating the 3-fluorophenyl group is a critical step in the synthesis. This is typically achieved by using a starting material that already contains this moiety. The most common precursor is 3-fluoroaniline (B1664137). Other strategies might involve the late-stage fluorination of a phenyl ring, though this is often more complex and can lead to issues with regioselectivity. nih.gov

Methods for synthesizing fluorinated aromatic compounds include:

Nucleophilic Aromatic Substitution (SNAr): While less common for direct fluorination, SNAr reactions can be used in specific cases where the aromatic ring is highly activated by electron-withdrawing groups.

Sandmeyer or Balz-Schiemann Reactions: These classic methods involve the diazotization of an aniline (B41778) derivative followed by decomposition of the diazonium salt in the presence of a fluoride (B91410) source.

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, offer a versatile method for creating carbon-carbon bonds and can be adapted to introduce fluorinated aryl groups. nih.gov For the synthesis of this compound, the most direct approach utilizes 3-fluoroaniline as the nucleophile in an amidation reaction.

Specific Reaction Pathways for this compound Synthesis

The synthesis of the target molecule can be accomplished through several specific pathways, leveraging the general principles of amide bond formation.

Nucleophilic Acylation and Amidation Reactions

The core of the synthesis is a nucleophilic acyl substitution reaction. masterorganicchemistry.com In this mechanism, the nucleophilic amine (3-fluoroaniline) attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (such as 3-aminopropanoyl chloride or a protected 3-aminopropanoic acid). masterorganicchemistry.comlibretexts.org This addition forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride or an activated hydroxyl group) to form the stable amide bond. libretexts.orgyoutube.com

A plausible synthetic route involves the reaction of a protected β-alanine (e.g., N-Boc-β-alanine) with 3-fluoroaniline in the presence of a coupling agent like EDC. The protecting group (Boc) on the amino group of the β-alanine prevents self-reaction and is subsequently removed under acidic conditions to yield the final product, this compound. Alternatively, N-Boc-β-alanine can be converted to its acid chloride, which then reacts with 3-fluoroaniline.

Microwave-Assisted Synthetic Protocols for Propanamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. youtube.com Microwave irradiation provides rapid and efficient heating, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. youtube.comnih.govoatext.com

In the context of propanamide synthesis, microwave energy can be applied to the direct amidation of carboxylic acids and amines. nih.govnih.gov For the synthesis of this compound, a mixture of a protected 3-aminopropanoic acid and 3-fluoroaniline, potentially with a catalyst, could be irradiated in a microwave reactor. nih.gov This approach can often be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing waste. nih.govnih.govresearchgate.net The benefits of this technique include enhanced reaction rates and the potential to drive difficult reactions to completion. youtube.comnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | External heat source, conduction/convection ("outside-in") | Direct interaction with polar molecules, rapid internal heating ("inside-out") youtube.com |

| Reaction Time | Hours to days | Minutes nih.gov |

| Energy Efficiency | Lower | Higher youtube.com |

| Yields | Variable | Often higher youtube.comnih.gov |

| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free nih.govnih.gov |

Solid-Phase Synthesis Techniques for Peptide Analogues

Solid-phase peptide synthesis (SPPS) is a highly efficient methodology for preparing peptides and peptide analogues. ejbiotechnology.inforesearchgate.net In this technique, the C-terminal amino acid is covalently attached to an insoluble polymer resin. researchgate.net The peptide chain is then assembled in a stepwise manner through repeated cycles of deprotection and coupling of protected amino acid derivatives. ejbiotechnology.infonih.gov

This methodology can be adapted to synthesize analogues of this compound, particularly if it is to be incorporated into a larger peptide sequence. For instance, a resin-bound amino acid could be coupled with a protected 3-aminopropanoic acid. The resulting resin-bound dipeptide could then have its N-terminal protecting group removed, and the free amine could be acylated with 3-fluorophenyl isocyanate or a related reagent. Alternatively, the entire this compound unit, synthesized separately, could be treated as a non-standard amino acid building block and incorporated into a peptide chain using standard SPPS protocols. diva-portal.org The final product is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). ejbiotechnology.info This approach allows for the rapid synthesis of libraries of related compounds for screening purposes. diva-portal.org

Advanced Derivatization and Structural Modification Strategies

Advanced synthetic strategies enable the creation of diverse libraries of compounds based on the this compound core. These modifications are crucial for exploring structure-activity relationships (SAR).

The primary amino group in this compound is a key site for chemical modification. Functionalization at this position can significantly alter the compound's polarity, basicity, and potential for hydrogen bonding. A common strategy involves the conversion of the primary amine into secondary or tertiary amines through N-alkylation or reductive amination.

A patented method for preparing novel 3-(N,N-disubstituted amino)propionamide derivatives highlights a general pathway for this functionalization. google.com The synthesis typically begins with acrylic acid and a substituted primary amine, followed by addition, acylation, and substitution reactions to introduce various groups onto the nitrogen atom. google.com For instance, the primary amine can be reacted with alkyl halides or other electrophiles in the presence of a base to yield N,N-disubstituted derivatives. google.com These modifications are instrumental in developing compounds for specific biological targets, such as Cholesteryl Ester Transfer Protein (CETP) inhibitors. google.com

Table 1: Examples of Amino Group Functionalization

| Starting Material | Reagents | Product Class | Potential Application |

|---|---|---|---|

| This compound | p-Fluorobenzyl bromide, K₂CO₃, DMF | N-benzyl, N-aryl substituted derivative | CETP Inhibition google.com |

| This compound | 1-phenylpiperazine, DIEA | N-piperazinyl derivative | CETP Inhibition google.com |

The 3-fluoro substituent on the phenyl ring plays a significant role in the molecule's properties, including its metabolic stability and binding affinity to biological targets. vulcanchem.comrsc.org Varying the substituents on this aromatic ring is a fundamental strategy in medicinal chemistry to fine-tune these properties.

The synthesis of analogs typically involves starting with a different substituted aniline. For example, replacing 3-fluoroaniline with 3-chloroaniline (B41212) in the initial amide coupling reaction would yield the corresponding 3-chloro derivative, 3-amino-N-(3-chlorophenyl)propanamide. ontosight.ai This approach allows for the exploration of a wide range of electronic and steric effects. Research on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has shown that introducing various electron-withdrawing and donating groups on the N-phenyl ring can systematically alter biological activity. mdpi.com Similar principles can be applied to the this compound scaffold, allowing for the introduction of groups like chloro, iodo, or nitro moieties. mdpi.com

Table 2: Potential Aromatic Ring Substituent Variations

| Aniline Precursor | Resulting N-Aryl Group | Potential Effect |

|---|---|---|

| 3-Chloroaniline | 3-Chlorophenyl ontosight.ai | Altered lipophilicity and electronic character |

| 3-Bromoaniline | 3-Bromophenyl | Introduction of a heavier halogen for potential new interactions |

| 3-Iodoaniline | 3-Iodophenyl mdpi.com | Further modification of steric and electronic properties |

| 3-Nitroaniline | 3-Nitrophenyl mdpi.com | Introduction of a strong electron-withdrawing group |

Modification of the three-carbon aliphatic linker offers another avenue for structural diversification. Alterations can include changing the chain length, introducing substituents, or using the chain as a template for cyclization. The inclusion of fluorine-containing substituents is a growing trend in drug design to fine-tune bioactivity and pharmacokinetics. rsc.orgmdpi.com

Table 3: Examples of Aliphatic Chain and Cyclization Strategies

| Modification Type | Strategy | Example Precursor/Reaction | Resulting Structure |

|---|---|---|---|

| Chain Substitution | Introduction of alkyl or functional groups | Asymmetric synthesis using substituted β-alanine derivatives | Chiral propanamide derivatives |

| Cyclization | Intramolecular or intermolecular cyclization | Reaction of a related dicarbonyl precursor with aminoguanidine (B1677879) rsc.org | N-(3-fluorophenyl)-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide |

Enantioselective Synthesis and Stereochemical Control

While this compound itself is achiral, the introduction of a substituent on the aliphatic chain at the C2 or C3 position creates a stereocenter. Controlling the stereochemistry of such derivatives is critical, as different enantiomers can exhibit vastly different biological activities.

The enantioselective synthesis of related fluorinated amino acids and their derivatives has been an area of intensive research. rsc.orgmdpi.com Asymmetric catalysis is a prominent method for preparing chiral α- or β-amino acids with high enantioselectivity. mdpi.com For synthesizing a chiral version of this compound, one could start from a chiral β-amino acid precursor. Methods for synthesizing chiral β-amino acids include the diastereoselective reduction of fluorinated oxo-propylsulfoxides followed by conversion of the resulting alcohol to an amino group via a Mitsunobu reaction. mdpi.com This approach allows for the preparation of specific stereoisomers, which is essential for developing stereochemically pure drug candidates. The PubChem database lists an entry for (S)-2-Amino-N-(3-fluorophenyl)propanamide, an isomer of the target compound, highlighting the importance of stereochemical control in this class of molecules. nih.gov

Table 4: Potential Stereoisomers with Aliphatic Chain Substitution

| Position of Substitution | Chiral Center | Possible Enantiomers | Synthetic Approach |

|---|---|---|---|

| C2 | C2 | (R)-2-substituted, (S)-2-substituted | Use of enantiopure α-substituted-β-alanine |

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-amino-N-(3-fluorophenyl)propanamide, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the propanamide backbone and the fluorophenyl ring.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.8 | m | - |

| NH (amide) | 8.0 - 9.0 | br s | - |

| CH₂ (adjacent to C=O) | 2.4 - 2.6 | t | ~7 |

| CH₂ (adjacent to NH₂) | 2.9 - 3.1 | t | ~7 |

| NH₂ (amine) | 1.5 - 3.0 | br s | - |

Note: This is a predictive table based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom, with the chemical shifts influenced by their local electronic environment. The carbon attached to the fluorine atom would exhibit a characteristic coupling (¹JCF).

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C=O (amide) | 170 - 175 | - |

| C-F (aromatic) | 160 - 165 | ~245 (¹JCF) |

| Aromatic C-N | 138 - 142 | ~10 (²JCF) |

| Aromatic C-H | 105 - 130 | 2-25 (²⁻⁴JCF) |

| CH₂ (adjacent to C=O) | 35 - 40 | - |

| CH₂ (adjacent to NH₂) | 40 - 45 | - |

Note: This is a predictive table based on known chemical shift ranges and typical C-F coupling constants. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom.

Expected ¹⁹F NMR Data:

| Fluorine Atom | Chemical Shift (δ, ppm) |

| Aromatic C-F | -110 to -115 |

Note: Chemical shifts are relative to a standard reference (e.g., CFCl₃). This is a predictive value based on typical ranges for fluorophenyl groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₉H₁₁FN₂O), HRMS would provide an exact mass measurement that is consistent with this molecular formula.

Expected HRMS Data:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 183.0928 | (To be determined experimentally) |

The calculated exact mass is for the protonated molecule [C₉H₁₂FN₂O]⁺.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a crucial method for verifying the purity of this compound and for monitoring reaction progress during its synthesis. By separating the compound from any impurities or byproducts, LC-MS provides a sensitive and selective means of analysis. The mass spectrometer detector confirms the identity of the eluting peak by its mass-to-charge ratio (m/z), which would correspond to the protonated molecule [M+H]⁺ of the target compound.

LC-MS Analysis Parameters:

| Parameter | Value |

| Column | (e.g., C18 reverse-phase) |

| Mobile Phase | (e.g., Gradient of water and acetonitrile (B52724) with formic acid) |

| Detection | Mass Spectrometry (e.g., ESI+) |

| Expected m/z | 183.09 |

Note: The specific parameters would be optimized for the particular instrument and sample.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity

The enantiomeric purity of chiral compounds is a critical parameter, particularly in pharmaceutical and biological research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Since this compound possesses a chiral center at the second carbon of the propanamide chain, a validated chiral HPLC method is necessary to separate and quantify its enantiomers, thereby establishing its enantiopurity.

While specific experimental data for the chiral separation of this compound is not extensively documented in publicly available literature, the general principles for separating similar chiral amines and arylpropionic acid derivatives can be applied. yakhak.orgnih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving a wide range of enantiomers. yakhak.org

The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, result in different retention times for the two enantiomers, allowing for their separation and quantification. For this compound, the amino group, the amide linkage, and the aromatic ring are all potential sites for interaction with the CSP.

A hypothetical chiral HPLC method for assessing the enantiopurity of this compound is outlined in the table below. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. nih.gov The elution order of the enantiomers can be influenced by the specific CSP, the composition of the mobile phase, and the temperature. nih.gov

Table 1: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose Phenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, secondary amide, aromatic ring, and carbon-fluorine bond.

The primary amine (-NH₂) group would typically exhibit two N-H stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. blogspot.com The secondary amide (-CONH-) group is characterized by a strong C=O stretching absorption (Amide I band) typically found between 1680 and 1630 cm⁻¹. spectroscopyonline.comblogspot.com The N-H bending vibration (Amide II band) for the secondary amide is expected to appear around 1550-1510 cm⁻¹.

The presence of the 3-fluorophenyl group will introduce additional characteristic bands. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption in the range of 1250-1000 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3400-3200 (two bands) |

| Secondary Amide (-CONH-) | C=O Stretch (Amide I) | 1680-1630 |

| Secondary Amide (-CONH-) | N-H Bend (Amide II) | 1550-1510 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Fluoroaromatic | C-F Stretch | 1250-1000 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Although a crystal structure for this compound has not been reported in the public domain, insights into its likely solid-state architecture can be gained from crystallographic studies of structurally related N-phenylamides. researchgate.net The crystal structure would reveal the conformation of the propanamide side chain relative to the fluorophenyl ring.

A key feature in the solid-state structure of amides is the formation of hydrogen bonds. researchgate.net In the case of this compound, both the primary amine and the secondary amide groups can act as hydrogen bond donors, while the amide carbonyl oxygen and the nitrogen of the primary amine can act as acceptors. These hydrogen bonds are expected to play a significant role in the crystal packing, likely forming extended networks that stabilize the crystal lattice.

The fluorophenyl group can also participate in non-covalent interactions, such as π-π stacking between adjacent aromatic rings. The fluorine substituent may also engage in weaker C-H···F or C-F···π interactions. A hypothetical set of crystallographic data, based on similar small organic molecules, is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 15.2 Å |

| β = 95° | |

| Volume | 920 ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | N-H···O (amide-amide), N-H···N (amine-amine), π-π stacking |

Computational and Mechanistic Research Investigations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. For 3-amino-N-(3-fluorophenyl)propanamide, this would involve synthesizing and testing a series of related compounds to determine which functional groups are crucial for its effects. Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating mathematical models that correlate chemical structure with biological activity, enabling the prediction of the potency of novel analogs.

A hypothetical QSAR study for a series of N-aryl propanamides might involve descriptors such as those listed in the table below, correlating them with a measured biological activity (e.g., IC₅₀).

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Represents hydrophobicity, affecting membrane permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Influences membrane penetration and interaction with polar residues in a target protein. |

| Hammett Constant (σ) | Electronic effect of a substituent | Quantifies the electron-withdrawing or -donating nature of the fluorine atom, affecting target interaction. |

| Molar Refractivity (MR) | Molar volume and polarizability | Relates to the size and steric requirements of the binding pocket. |

The fluorine atom at the meta-position of the phenyl ring is a key feature of this compound. Fluorine is highly electronegative and acts as a strong electron-withdrawing group through the inductive effect (σ-effect), while also being a weak π-donor through resonance (mesomeric effect). This electronic profile can significantly alter the properties of the molecule.

Acidity/Basicity: The electron-withdrawing nature of fluorine would decrease the pKa of the amide N-H proton and the basicity of the aniline (B41778) nitrogen, influencing its ionization state at physiological pH and its ability to form hydrogen bonds.

Aromatic Interactions: The fluorine atom can alter the quadrupole moment of the phenyl ring, potentially changing its interactions (e.g., π-π stacking, cation-π) with aromatic amino acid residues in a target protein.

Metabolic Stability: The carbon-fluorine bond is very strong, often making molecules more resistant to oxidative metabolism by cytochrome P450 enzymes, which could enhance the compound's metabolic stability.

Steric Effects: Fluorine has a van der Waals radius similar to that of a hydrogen atom, meaning its substitution causes minimal steric hindrance. This allows it to serve as a bioisostere for hydrogen while profoundly changing electronic properties. The flexible propanamide chain can adopt various conformations to fit into a binding site.

Conformational analysis aims to identify the low-energy, three-dimensional shapes a molecule can adopt. For a flexible molecule like this compound, multiple conformations exist due to rotation around its single bonds. Understanding which conformation is the "bioactive" one—the shape it adopts when bound to its target—is key.

Flexible docking is a computational technique that accounts for this conformational variability. Unlike rigid docking, it allows both the ligand and, in some cases, the protein's side chains to change their conformation during the simulation. This provides a more realistic prediction of the binding mode and affinity, helping to rationalize SAR data.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. A simulation would place this compound into the active site of a known or hypothesized target protein and calculate a "docking score," which estimates the binding affinity. The results would reveal potential key interactions, such as:

Hydrogen Bonds: The amino group (-NH₂) and the amide group (-C(=O)NH-) are excellent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The fluorophenyl ring would likely interact with hydrophobic residues like leucine, valine, or phenylalanine in the target's binding pocket.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into its stability and dynamics. An MD simulation could confirm the stability of the binding pose predicted by docking and identify subtle conformational changes in the protein upon ligand binding.

Elucidation of Molecular Mechanisms of Action

To understand how a compound exerts its effect, its molecular mechanism of action must be determined. For enzyme inhibitors, this involves detailed kinetic studies.

If this compound were hypothesized to be an enzyme inhibitor, its mechanism would be investigated through enzyme kinetic studies. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, one can determine the mode of inhibition.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. In this case, increasing the substrate concentration can overcome the inhibition. A Lineweaver-Burk plot would show an increase in the Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This reduces the enzyme's efficiency regardless of substrate concentration. The Vₘₐₓ would decrease, but the Kₘ would remain unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vₘₐₓ and Kₘ would decrease.

These assays would yield crucial quantitative data, such as the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition and is a precise measure of its potency.

Investigation of Binding to Specific Molecular Targets

While direct molecular docking and binding studies for this compound are not extensively available in publicly accessible literature, the potential molecular targets can be inferred from computational and experimental studies of structurally analogous compounds. The core structure of a substituted propanamide linked to a phenyl ring is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a range of biological activities.

Research into N-phenylpropanamide and its derivatives has identified several potential molecular targets. For instance, a class of 3-(N,N-disubstituted amino)propionamide derivatives has been patented as inhibitors of Cholesteryl Ester Transfer Protein (CETP). google.com CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins, and its inhibition is a therapeutic strategy for dyslipidemia. google.com The patented compounds share the core propionamide (B166681) structure, suggesting that this compound could potentially exhibit affinity for CETP.

Furthermore, the N-(3-fluorophenyl)acetamide moiety has been identified as a key component in a novel, orally active, and selective Aurora kinase B (AURKB) inhibitor. nih.gov AURKB is a crucial regulator of cell division, and its overexpression is common in various human cancers, making it a promising target for cancer therapy. nih.gov The structural similarity suggests that this compound might also interact with the ATP-binding site or an allosteric site of Aurora kinases.

The broader class of N-phenylpropanamides has been associated with various biological targets. For example, N-phenylpropanamide itself is known as a degradation product of Fentanyl and interacts with opioid receptors. scbt.com While the substitution pattern of this compound differs significantly from Fentanyl, the shared core structure indicates the potential for interaction with G-protein coupled receptors (GPCRs).

Computational docking studies on similar scaffolds, such as amino-substituted benzamide (B126) derivatives, have been used to predict binding geometries and affinities to various protein targets. nih.gov Such studies could be instrumental in identifying the most likely molecular targets for this compound and elucidating the specific interactions at the atomic level. The fluorophenyl group and the amino group are expected to play significant roles in target binding through hydrogen bonding and hydrophobic interactions.

| Potential Molecular Target Class | Specific Example | Rationale based on Structural Analogs | Potential Therapeutic Area |

|---|---|---|---|

| Transferases | Cholesteryl Ester Transfer Protein (CETP) | Similarity to 3-(N,N-disubstituted amino)propionamide inhibitors. google.com | Cardiovascular Diseases (Dyslipidemia) |

| Kinases | Aurora Kinase B (AURKB) | Presence of N-(3-fluorophenyl)acetamide moiety in known inhibitors. nih.gov | Oncology |

| G-Protein Coupled Receptors (GPCRs) | Opioid Receptors | Core N-phenylpropanamide scaffold present in Fentanyl. scbt.com | Pain Management |

Reaction Mechanism Analysis for Synthetic Transformations

The synthesis of this compound can be achieved through several established synthetic routes for N-aryl amides. A common and straightforward approach involves the acylation of 3-fluoroaniline (B1664137) with a suitable 3-aminopropanoyl derivative.

One plausible synthetic pathway involves the reaction of 3-fluoroaniline with 3-aminopropanoyl chloride. This reaction would proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-fluoroaniline attacks the electrophilic carbonyl carbon of 3-aminopropanoyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the desired amide product. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Alternatively, a coupling reaction between 3-fluoroaniline and β-alanine (3-aminopropanoic acid) can be employed. This method requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of β-alanine. The activated acid is then susceptible to nucleophilic attack by 3-fluoroaniline. The reaction mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.

A similar synthetic strategy has been reported for the synthesis of 3-amino-N-(3-chlorophenyl)propanamide, where 3-chloroaniline (B41212) is reacted with a suitable propanamide derivative in the presence of a coupling agent. ontosight.ai Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of related N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, suggesting its potential applicability for accelerating the synthesis of the title compound. nih.gov

A retrosynthetic analysis of this compound points to 3-fluoroaniline and a 3-carbon acylating agent with a protected or masked amino group as the key starting materials. For instance, starting with acrylic acid and 3-fluoroaniline, a Michael addition could be performed, followed by amidation to yield the target compound. google.com

| Synthetic Route | Key Reactants | Reaction Type | General Mechanistic Steps |

|---|---|---|---|

| Acylation with Acyl Halide | 3-Fluoroaniline, 3-Aminopropanoyl chloride | Nucleophilic Acyl Substitution | 1. Nucleophilic attack of amine on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Expulsion of chloride leaving group. |

| Amide Coupling | 3-Fluoroaniline, β-Alanine, Coupling Agent (e.g., DCC, EDC) | Condensation | 1. Activation of carboxylic acid by coupling agent. 2. Nucleophilic attack of amine on activated carbonyl. 3. Formation of amide bond and urea (B33335) byproduct. |

| From Acrylic Acid | 3-Fluoroaniline, Acrylic Acid | Michael Addition followed by Amidation | 1. Conjugate addition of the amine to the α,β-unsaturated acid. 2. Activation of the resulting carboxylic acid and amidation. |

Computational Prediction of Biological Activity Profiles

One widely used approach is the Prediction of Activity Spectra for Substances (PASS). This tool predicts a wide range of biological activities based on the structural formula of a compound by comparing it to a large database of known bioactive molecules. A PASS analysis of this compound would likely generate a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Given the structural motifs present in the molecule, a PASS prediction might suggest activities such as enzyme inhibition (e.g., kinase or transferase inhibition), receptor binding (e.g., GPCR modulation), and potential for certain therapeutic applications.

Molecular docking simulations are another powerful computational technique that can predict the binding affinity and mode of a ligand to the active site of a specific protein target. Based on the analysis of structurally similar compounds, potential targets for this compound, such as CETP and Aurora kinase B, could be selected for docking studies. These simulations would provide a binding score, indicative of the binding affinity, and visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein's active site residues.

Pharmacophore modeling and virtual screening are also valuable computational strategies. A pharmacophore model can be generated based on the known active ligands of a particular target. This model represents the essential spatial arrangement of chemical features required for biological activity. The structure of this compound could then be screened against a library of pharmacophore models to identify potential molecular targets.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for assessing the drug-likeness of a compound. Computational models can predict various physicochemical properties such as lipophilicity (logP), aqueous solubility, and membrane permeability, as well as pharmacokinetic parameters like oral bioavailability and potential for metabolism by cytochrome P450 enzymes. These predictions are essential for the early-stage evaluation of a compound's potential as a drug candidate.

| Computational Method | Predicted Information | Potential Application for this compound |

|---|---|---|

| Prediction of Activity Spectra for Substances (PASS) | Broad spectrum of potential biological activities (Pa and Pi values). | Hypothesis generation for its pharmacological profile. |

| Molecular Docking | Binding affinity, binding mode, and key interactions with specific protein targets. | Validation of potential targets like CETP and AURKB. |

| Pharmacophore Modeling and Virtual Screening | Identification of potential molecular targets based on 3D chemical features. | Discovery of novel, unanticipated biological targets. |

| In silico ADME Prediction | Physicochemical properties and pharmacokinetic parameters. | Assessment of drug-likeness and potential for oral bioavailability. |

Research Applications in Biological Systems and Biochemical Studies

Exploration of Target Engagement and Modulation in Cellular Models

Studies on HIV-1 Capsid Protein Binding and Inhibition

No data tables or detailed research findings concerning "3-amino-N-(3-fluorophenyl)propanamide" could be located for these specific topics.

Research into Potential Modulatory Effects on Neurological Pathways for Anticonvulsant Activity

The investigation of N-substituted amino acid derivatives and related amide structures is a recognized avenue in the search for novel anticonvulsant agents. Studies on molecules structurally related to this compound, such as various alaninamide and 2-aminoacetamide derivatives, have demonstrated notable activity in preclinical seizure models. researchgate.netfrontiersin.org These research efforts aim to identify compounds with efficacy against seizures that are resistant to current medications.

The primary models used in this research area include the maximal electroshock (MES) test, which is indicative of efficacy against tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model for drug-resistant partial seizures. researchgate.netresearchgate.net For instance, a series of ((benzyloxy)benzyl)propanamide derivatives showed potent activity in both MES and 6 Hz seizure models in mice. researchgate.net Similarly, certain aminoacetamide derivatives containing bicyclic groups were found to be highly active against seizures induced by maximal electroshock, bicuculline, and picrotoxin. frontiersin.org

The mechanistic focus of this research often involves the modulation of neuronal voltage-dependent sodium channels. The ability of some related compounds to block veratridine-induced aspartate efflux from cortical synaptosomes suggests a direct interaction with these channels, which is a known mechanism for controlling neuronal hyperexcitability. frontiersin.org The data generated from these studies, including median effective dose (ED50) and protective index (PI), are crucial for evaluating a compound's potential as a lead structure for further development.

| Compound Class | Seizure Model | Efficacy (ED₅₀) | Source |

|---|---|---|---|

| ((Benzyloxy)benzyl)propanamide Derivative | Maximal Electroshock (MES) | 48.0 mg/kg | researchgate.net |

| ((Benzyloxy)benzyl)propanamide Derivative | 6 Hz (32 mA) | 45.2 mg/kg | researchgate.net |

| ((Benzyloxy)benzyl)propanamide Derivative | 6 Hz (44 mA) | 201.3 mg/kg | researchgate.net |

| Bicyclic Aminoacetamide Derivative | Maximal Electroshock (MES) | >10, <100 mg/kg | frontiersin.org |

Investigation of Research-Oriented Anticancer Mechanistic Pathways

The structural motifs within this compound, such as the fluorinated aromatic ring, are of interest in oncological research. Fluorine substitution can enhance properties like metabolic stability and membrane permeability, making such compounds valuable for investigation. Research into analogous structures explores several mechanistic pathways.

One major area of investigation is the targeting of cancer cell metabolism. Many cancer cells exhibit altered metabolic pathways, a phenomenon known as the "Warburg effect," where they favor aerobic glycolysis over oxidative phosphorylation. nih.gov This creates therapeutic targets, such as the Pyruvate Dehydrogenase Complex (PDC), which regulates the entry of pyruvate into the Krebs cycle. Research on novel triazine compounds, designed through structural hybridization, has shown selective inhibition of Pyruvate Dehydrogenase Kinase (PDK) isoforms, thereby interfering with this metabolic advantage in pancreatic cancer cells. nih.gov

Another key research pathway is the induction of apoptosis (programmed cell death). Studies on cyclic-pentapeptides and derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated that these molecules can exert cytotoxic effects on cancer cell lines by triggering apoptotic mechanisms. nih.gov The anticancer activity is often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines, such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

| Compound Class | Cell Line | Activity Metric | Finding | Source |

|---|---|---|---|---|

| Azaindole Triazine Analogs | PSN-1 (Pancreatic) | IC₅₀ | Effective in micromolar range | nih.gov |

| Azaindole Triazine Analogs | BxPC-3 (Pancreatic) | IC₅₀ | Effective in micromolar range | nih.gov |

| Propanehydrazide Derivatives | U-87 (Glioblastoma) | Cytotoxicity | Generally more cytotoxic vs. U-87 than MDA-MB-231 | |

| Propanehydrazide Derivatives | MDA-MB-231 (Breast) | Cell Viability Reduction | Top compounds reduced viability to ~44-46% |

Studies of Anti-Infective Research Paradigms (Antifungal and Antibacterial)

The development of new anti-infective agents is critical to address the challenge of antimicrobial resistance. Novel chemical structures are continually screened for potential antibacterial and antifungal properties. While direct studies on this compound are not extensively documented, research on other classes of compounds provides established paradigms for how it could be investigated.

Potential mechanisms of anti-infective action that could be explored include:

Inhibition of Cell Wall Formation: Some compounds weaken the structural integrity of the fungal or bacterial cell wall, compromising the microbe's viability.

Interference with Cellular Processes: Disruption of essential enzymatic or metabolic pathways, such as protein synthesis or DNA replication, can impede microbial growth and reproduction.

Induction of Oxidative Stress: Compounds can generate reactive oxygen species within microbial cells, leading to oxidative damage and cell death.

Membrane Disruption: Antimicrobial peptides, for example, can function by binding to and disrupting the microbial cell membrane, causing depolarization and increased permeability.

In vitro screening typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The results from such screens, often presented as inhibition zones in agar diffusion assays or as quantitative MIC values, guide further investigation into the compound's spectrum of activity and mechanism of action.

| Organism Type | Activity Metric | Observed Range | Source |

|---|---|---|---|

| Bacteria | Inhibition Zone | 6 to 27 mm | |

| Fungi | Inhibition Percentage | 6% to 26% |

Exploration of Antioxidant Activity Mechanisms

Compounds possessing amino groups and aromatic rings are often investigated for their antioxidant potential. These structural features are present in this compound, suggesting that it could be explored for its ability to neutralize free radicals, which are implicated in oxidative stress-related pathologies.

The primary mechanisms by which small-molecule antioxidants scavenge free radicals are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The bond dissociation enthalpy (BDE) of the N-H or O-H bond in the antioxidant is a key parameter, with a lower BDE indicating higher activity.

Single Electron Transfer (SET): In this process, the antioxidant transfers a single electron to the free radical. This mechanism is often followed by proton transfer (SET-PT). Ionization potential (IP) is a critical thermodynamic parameter for evaluating the SET pathway.

The antioxidant capacity of a compound is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This test measures the ability of a compound to quench the stable DPPH free radical, with the activity often expressed as the concentration required to reduce the initial DPPH concentration by 50% (IC50). Studies on related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have shown significant DPPH radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid.

| Compound | Antioxidant Activity vs. Ascorbic Acid | Source |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher | |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 times higher | |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | 1.13 times higher |

Anti-Fibrosis Research and Related Modulations

Fibrosis, the excessive deposition of extracellular matrix, contributes to the pathology of many chronic diseases affecting organs like the lungs, heart, and kidneys. Research into novel anti-fibrotic therapies is ongoing, with a focus on modulating key signaling pathways. While this compound has not been specifically studied in this context, research on other amide-containing molecules provides insight into potential therapeutic strategies.

One relevant example is Treamid, a bisamide derivative of dicarboxylic acid, which has been investigated in a murine model of bleomycin-induced pulmonary fibrosis. Studies have shown that Treamid exhibits anti-fibrotic activity by reducing inflammation and ameliorating the pathological restructuring of lung tissue. The proposed mechanisms include a positive effect on the lung microvasculature and a reduction in apoptosis of endothelial cells.

Broader anti-fibrotic research focuses on modulating key molecular pathways, including:

Transforming Growth Factor-β (TGF-β) Signaling: A primary driver of fibrosis.

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors have been implicated as potential targets for anti-fibrotic therapy. nih.gov

Bone Morphogenetic Protein-7 (BMP7): This member of the TGF-β family has shown anti-fibrotic effects, potentially by counteracting TGF-β signaling. nih.gov

The evaluation of potential anti-fibrotic compounds involves in vivo models, such as bleomycin-induced fibrosis, and in vitro studies using cell types like cardiac fibroblasts to assess effects on proliferation and extracellular matrix deposition.

| Parameter | Effect of Treamid Treatment | Source |

|---|---|---|

| Inflammation and Fibrosis | Reduced | |

| Alveolar Structure | Restoration, decreased wall thickness | |

| Lung Microvasculature | Improved, reduced vascular congestion | |

| Endothelial Progenitor Cells | Increased number in lungs | |

| Endothelial Cell Apoptosis | Decreased |

Future Research Directions and Advanced Methodological Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large datasets of known bioactive molecules to design new chemical entities. ctppc.orgmdpi.com By using the 3-amino-N-(3-fluorophenyl)propanamide scaffold as a starting point, these algorithms could generate virtual libraries of derivatives with modifications predicted to improve target engagement or introduce new biological activities. mdpi.com Furthermore, AI can predict key drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity, thereby prioritizing the synthesis of candidates with a higher probability of success. ctppc.orgnih.gov

Predictive models can also elucidate structure-activity relationships (SAR) with greater speed and accuracy than traditional methods. ctppc.org By analyzing how subtle structural changes—such as altering the position of the fluorine atom or modifying the propanamide linker—affect biological activity, ML algorithms can guide a more rational and efficient drug design process. nih.gov This data-driven approach minimizes the trial-and-error nature of chemical synthesis and accelerates the identification of lead compounds. nih.gov

Below is a table illustrating various AI/ML models and their potential applications in the design of analogs for this compound. ctppc.orgnih.govmdpi.comresearchgate.net

| AI/ML Model | Application in Compound Design | Potential Benefit for this compound |

| Convolutional Neural Networks (CNNs) | Analyzing molecular structures to predict bioactivity and target interactions. | Identification of key structural motifs for target binding. |

| Recurrent Neural Networks (RNNs) / LSTMs | Generating novel molecular structures (de novo design) based on learned chemical rules. | Creation of diverse libraries of novel analogs with desired properties. |

| Generative Adversarial Networks (GANs) | Designing unique chemical structures and optimizing them for specific biological functions. | Generation of highly novel and potent derivatives. |

| Random Forests / Support Vector Machines (SVMs) | Classifying compounds as active or inactive; predicting ADMET properties. | Early-stage filtering of unpromising candidates to save resources. |

| Transformer Models | Analyzing chemical literature and patents to identify novel targets and design strategies. | Informing the design process with the latest scientific knowledge. |

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against specific biological targets. wikipedia.orgbmglabtech.com By incorporating this compound into large, diverse chemical libraries, HTS can be employed to uncover previously unknown biological activities beyond its initial design scope. scdiscoveries.comnih.gov This unbiased approach allows for the systematic exploration of its interactions with a wide array of proteins, including enzymes, G-protein-coupled receptors (GPCRs), ion channels, and transporters. nih.gov

The process utilizes automation, robotics, and sensitive detection methods to conduct a massive number of tests in parallel, typically in microtiter plates with 96, 384, or even 1536 wells. wikipedia.orgbellbrooklabs.com Both target-based and phenotypic screening approaches can be valuable. bellbrooklabs.com

Target-based screening would test the compound against panels of specific, isolated proteins to identify direct molecular interactions.

Phenotypic screening involves applying the compound to cells or even whole organisms to observe a desired change (e.g., inhibition of cancer cell growth), without prior knowledge of the specific target. researchgate.net This can reveal novel mechanisms of action. longdom.org

A successful "hit" from an HTS campaign—where this compound demonstrates a desired effect—provides a critical starting point for lead optimization. bmglabtech.comscdiscoveries.com Subsequent studies would then focus on confirming the activity, determining the mechanism of action, and improving the compound's properties. bellbrooklabs.com

The table below outlines different HTS assay formats that could be used to profile this compound.

| Assay Type | Principle | Example Application |

| Fluorescence-Based Assays | Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon compound binding or target modulation. | Screening for inhibitors of a specific enzyme or receptor binding. |

| Luminescence-Based Assays | Measures light produced by a biochemical reaction (e.g., luciferase) to quantify target activity. | Assessing GPCR activation or gene expression changes. |

| Cell Proliferation Assays | Quantifies the number of living cells after treatment to identify cytotoxic or cytostatic compounds. | Screening for potential anti-cancer activity. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple phenotypic changes in cells simultaneously. | Identifying compounds that alter cellular morphology, protein localization, or organelle health. |

| Mass Spectrometry (MS)-Based Screening | Directly measures the enzymatic conversion of a substrate to a product, offering a label-free detection method. | Screening for enzyme inhibitors with high sensitivity and accuracy. mdpi.com |

Development of Chemogenetic Probes for Target Validation

Chemogenetics is a powerful technique that uses engineered proteins that are activated exclusively by specific, otherwise inert small molecules. nih.gov This technology provides precise temporal and spatial control over cellular activity, making it an invaluable tool for validating the biological function of a drug target in complex living systems. nih.gov

To apply this to this compound, the compound could serve as a scaffold for developing a novel "designer drug" or actuator. The goal would be to create a derivative that has minimal to no activity at endogenous receptors but potently and selectively activates an engineered receptor, such as a Designer Receptor Exclusively Activated by a Designer Drug (DREADD). nih.govlions-talk-science.org

The process would involve:

Engineering a Receptor: A known receptor (often a GPCR) is mutated so that it no longer responds to its natural ligand but can be activated by a specific synthetic compound. addgene.org

Developing a Selective Ligand: The structure of this compound would be systematically modified to create a new molecule (the probe) that selectively binds to and activates the engineered DREADD. researchgate.net This new probe should be pharmacologically inert in its own right.

In Vivo Validation: The engineered DREADD can be expressed in specific cell types or brain regions in an animal model. nih.gov Administering the newly developed probe then allows researchers to switch on or off the activity of these specific cells, directly linking the engagement of that receptor pathway to observable physiological or behavioral outcomes. lions-talk-science.org

By using a chemogenetic probe derived from this compound, researchers could definitively validate its primary biological target and elucidate its precise role in physiological processes, providing a much higher level of confidence than traditional pharmacological methods. nih.govnih.govrsc.org

Q & A

Q. What methodologies are employed to assess β-alanyl aminopeptidase activity using 3-amino-N-(3-fluorophenyl)propanamide in bacterial detection?

The compound serves as an enzyme substrate in assays targeting Pseudomonas aeruginosa. Upon hydrolysis, it releases 3-fluoroaniline, quantified via headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS). Substrates are incubated with bacterial strains at 37°C, and VOC concentrations are measured against calibration curves. Optimal substrate concentration is 100 mg/mL (1.07 mmol/L), with detection limits for 3-fluoroaniline as low as 0.05 mg/mL .

Q. How is this compound synthesized and characterized for research applications?

While synthesis protocols are not detailed in the provided evidence, analytical characterization relies on SMILES notation (e.g., C1=CC(=CC(=C1)F)NCC(=O)CCN), InChI keys, and mass spectrometry. The compound’s purity and stability are verified via GC-MS and HPLC, with structural analogs (e.g., 3-chloro-N-(3-fluorophenyl)propanamide) providing reference frameworks for synthesis optimization .

Q. What is the significance of the fluorophenyl group in this compound’s biochemical interactions?

The 3-fluorophenyl moiety enhances electron-withdrawing effects, increasing substrate affinity for bacterial enzymes like β-alanyl aminopeptidase. This group also improves detection sensitivity, as 3-fluoroaniline exhibits lower limits of quantification (LOQ) compared to non-fluorinated analogs (e.g., aniline) in GC-MS workflows .

Advanced Research Questions

Q. How can researchers address variability in enzyme activity measurements when using this compound across bacterial strains?

Significant inter-strain variability was observed in P. aeruginosa (e.g., 19.8–38.5 mg/mL 3-fluoroaniline) and Burkholderia cepacia complex strains (1.2–12.8 mg/mL). To mitigate this, statistical tools like ANOVA (p < 0.05) and post-hoc T-tests (unequal variance assumed) are recommended to identify outliers. Normalizing activity to bacterial inoculum size (e.g., 1 × 10⁶ CFU/mL) improves reproducibility .

Q. What experimental parameters optimize the detection of 3-fluoroaniline in time-dependent studies?

For P. aeruginosa, VOC evolution is detectable after 6 hours (1.2–4.6 mg/mL), exceeding LOQ by 20-fold. For slower-acting species like B. cepacia, incubation ≥10 hours is required. Adjusting incubation temperature to 37°C and using N-methyl-2-pyrrolidone (NMP) as a solvent enhance substrate solubility and reaction kinetics .

Q. How does this compound compare structurally to controlled opioid analogs, and what precautions are necessary in handling?

While not psychoactive itself, its structural similarity to regulated compounds like 3-fluorofentanyl (N-(3-fluorophenyl)-N-[1-phenethylpiperidin-4-yl]propanamide) necessitates compliance with controlled substance regulations. Researchers must document synthesis pathways, storage conditions (-20°C for stability), and disposal protocols to avoid regulatory issues .

Q. What strategies improve the compound’s utility in high-throughput screening (HTS) for antimicrobial research?

Coupling the assay with automated HS-SPME-GC-MS systems enables rapid VOC quantification. Using 96-well plates with standardized inoculum sizes (1 × 10⁶ CFU/mL) and substrate concentrations (100 mg/mL) reduces variability. Statistical thresholds (e.g., p < 0.01 in ANOVA) help prioritize hits in large datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.